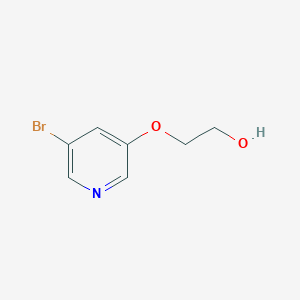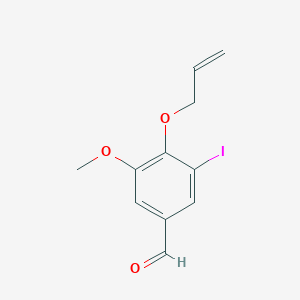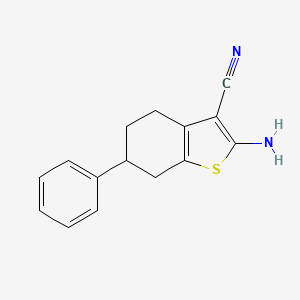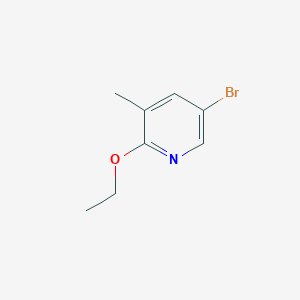
5-ブロモ-2-エトキシ-3-メチルピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-ethoxy-3-methylpyridine is a useful research compound. Its molecular formula is C8H10BrNO and its molecular weight is 216.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-ethoxy-3-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-ethoxy-3-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
化学合成
“5-ブロモ-2-エトキシ-3-メチルピリジン”は、CAS番号:610279-03-3の化学化合物です . そのユニークな構造と特性により、さまざまな化学合成プロセスで使用されています .
鈴木-宮浦カップリング
この化合物は、鈴木-宮浦(SM)カップリング反応に使用できます . SMカップリング反応は、広く適用されている遷移金属触媒による炭素-炭素結合形成反応です . このプロセスでは、さまざまな有機ホウ素試薬を使用し、“5-ブロモ-2-エトキシ-3-メチルピリジン”はこれらの試薬の1つとして使用できる可能性があります .
ビピリジン誘導体の合成
これは、6,6’-ジメチル-3,3’-ビピリジンの合成に使用されてきました . ビピリジン誘導体は、配位化学におけるリガンドとしての役割を果たす能力により、化学のさまざまな分野で重要です .
Safety and Hazards
作用機序
Target of Action
Brominated pyridine derivatives are known to be valuable building blocks in organic synthesis . They are often used in the synthesis of various organic compounds, including pharmaceuticals .
Mode of Action
Brominated pyridine derivatives are often involved in reactions such as the suzuki–miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Biochemical Pathways
Brominated pyridine derivatives are often used in the synthesis of biologically active compounds, suggesting that they may influence a variety of biochemical pathways depending on the specific compound they are used to synthesize .
Result of Action
As a brominated pyridine derivative, it is likely to be involved in the synthesis of various organic compounds, including pharmaceuticals . The resulting effects would therefore depend on the specific compound synthesized.
生化学分析
Biochemical Properties
5-Bromo-2-ethoxy-3-methylpyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as p38α mitogen-activated protein kinase (MAP kinase), which is involved in the regulation of inflammatory responses . The interaction between 5-Bromo-2-ethoxy-3-methylpyridine and p38α MAP kinase is characterized by the inhibition of the enzyme’s activity, leading to a decrease in the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . This inhibition is crucial for understanding the compound’s potential therapeutic applications in treating inflammatory diseases.
Cellular Effects
5-Bromo-2-ethoxy-3-methylpyridine has been shown to influence various cellular processes. It affects cell signaling pathways, particularly those involving p38α MAP kinase, leading to alterations in gene expression and cellular metabolism . The compound’s impact on cell function includes the modulation of inflammatory responses, which can be beneficial in conditions characterized by excessive inflammation. Additionally, 5-Bromo-2-ethoxy-3-methylpyridine has been observed to affect cellular proliferation and apoptosis, further highlighting its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of 5-Bromo-2-ethoxy-3-methylpyridine involves its binding interactions with biomolecules, particularly enzymes like p38α MAP kinase . The compound acts as an inhibitor, binding to the active site of the enzyme and preventing its normal function. This inhibition leads to a cascade of downstream effects, including changes in gene expression and the suppression of pro-inflammatory cytokine production. The binding interactions are characterized by the formation of stable complexes between 5-Bromo-2-ethoxy-3-methylpyridine and the target enzyme, resulting in the modulation of the enzyme’s activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-ethoxy-3-methylpyridine have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-2-ethoxy-3-methylpyridine remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of p38α MAP kinase activity, leading to prolonged anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-ethoxy-3-methylpyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38α MAP kinase activity without causing significant adverse effects . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects while maximizing the compound’s beneficial effects.
Metabolic Pathways
5-Bromo-2-ethoxy-3-methylpyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of metabolites that may retain some of the biological activity of the parent compound. The effects on metabolic flux and metabolite levels are important considerations for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 5-Bromo-2-ethoxy-3-methylpyridine within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms, leading to its accumulation in various cellular compartments . The distribution of 5-Bromo-2-ethoxy-3-methylpyridine is influenced by its lipophilicity and affinity for binding proteins, which facilitate its localization to specific tissues and organs.
Subcellular Localization
The subcellular localization of 5-Bromo-2-ethoxy-3-methylpyridine is an important factor in determining its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with target enzymes like p38α MAP kinase . Additionally, 5-Bromo-2-ethoxy-3-methylpyridine may undergo post-translational modifications that direct it to specific cellular compartments or organelles . These modifications play a crucial role in regulating the compound’s activity and ensuring its proper function within the cell.
特性
IUPAC Name |
5-bromo-2-ethoxy-3-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-3-11-8-6(2)4-7(9)5-10-8/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXFWKLSNMFKSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406215 |
Source


|
| Record name | 5-bromo-2-ethoxy-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610279-03-3 |
Source


|
| Record name | 5-bromo-2-ethoxy-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
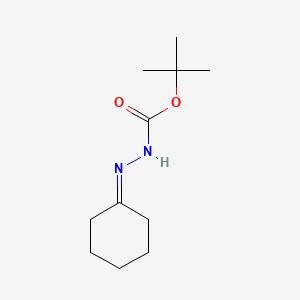
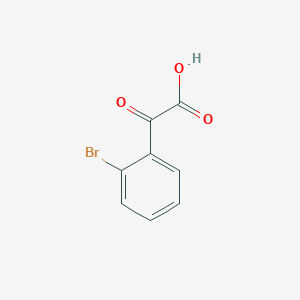

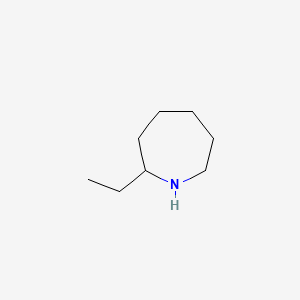
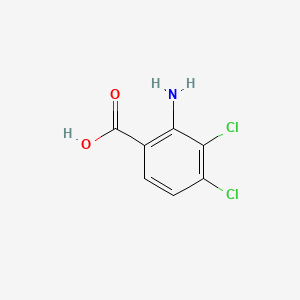
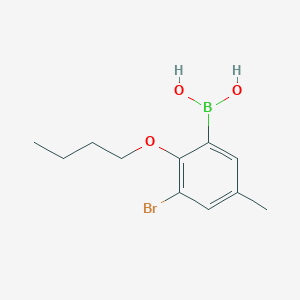
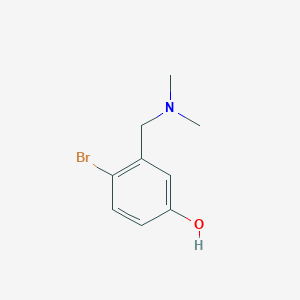
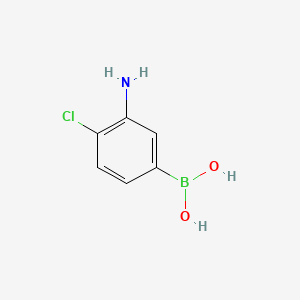
![2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid](/img/structure/B1275844.png)
